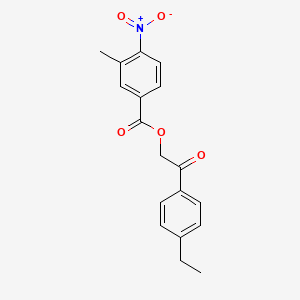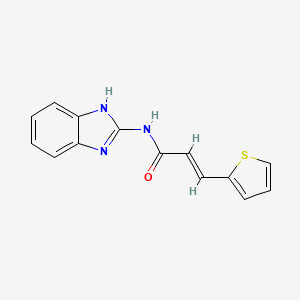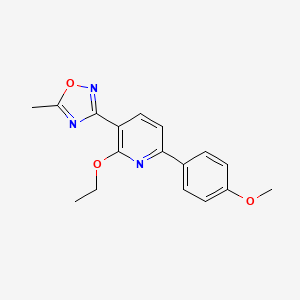
N-(2-chlorobenzyl)-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly known as CBT-1 and has been studied extensively for its biological and chemical properties. In
作用机制
CBT-1 acts as a competitive inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, CBT-1 increases the concentration of dopamine in the synaptic cleft, leading to increased dopaminergic neurotransmission. This mechanism of action has been extensively studied and has been shown to be effective in various animal models of dopamine-related disorders.
Biochemical and Physiological Effects:
CBT-1 has been shown to have significant biochemical and physiological effects in various animal models. In addition to its effects on dopamine neurotransmission, CBT-1 has been shown to increase the levels of other neurotransmitters such as norepinephrine and serotonin. It also has potent anti-inflammatory and neuroprotective effects that make it a promising candidate for the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of CBT-1 is its selectivity and potency as a dopamine transporter inhibitor. This makes it an ideal candidate for the development of drugs that target dopamine-related disorders. However, there are also some limitations to its use in lab experiments. CBT-1 has a relatively short half-life, which makes it difficult to study its long-term effects in vivo. It also has poor solubility in aqueous solutions, which can limit its bioavailability.
未来方向
Despite its limitations, CBT-1 has significant potential for future research and development. One of the main future directions for CBT-1 is the development of drugs that target dopamine-related disorders such as Parkinson's disease, schizophrenia, and addiction. Another future direction is the study of its anti-inflammatory and neuroprotective effects in the treatment of neurodegenerative disorders such as Alzheimer's disease and multiple sclerosis. Additionally, there is potential for the development of new synthesis methods that can improve the yield and purity of CBT-1.
合成方法
The synthesis of CBT-1 involves the reaction of 2-chlorobenzylamine with 2-methyl-2-thiazoline-4-carboxylic acid in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain pure CBT-1. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
科学研究应用
CBT-1 has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. One of the primary research applications of CBT-1 is its use as a potent and selective inhibitor of the dopamine transporter. This makes it a promising candidate for the development of drugs that target dopamine-related disorders such as Parkinson's disease, schizophrenia, and addiction.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5,5-dimethyl-4H-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2S/c1-12(2)8-15-11(16-12)14-7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHCSYLFCIVZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN=C(S1)NCC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5830539.png)
![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5830546.png)
![[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5830552.png)
![1-ethyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5830561.png)



![1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5830573.png)


![N-{4-[(isobutylamino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B5830599.png)

